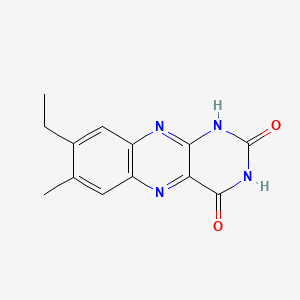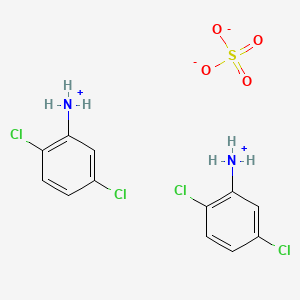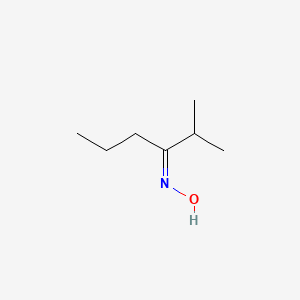![molecular formula C42H84O2 B12659740 [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and long hydrocarbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate typically involves several steps:
Formation of the Octadecanoate Backbone: This can be achieved through esterification reactions where octadecanoic acid reacts with an appropriate alcohol under acidic conditions.
Introduction of Chiral Centers: The chiral centers are introduced through stereoselective synthesis methods. This often involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Addition of Alkyl Groups: The ethyl, octan-3-yl, and propyl groups are introduced through alkylation reactions. These reactions typically require strong bases and alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and alkylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group. Hydrolysis in the presence of a strong base like sodium hydroxide can yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is used as a model compound to study stereoselective synthesis and chiral catalysis. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its long hydrocarbon chains and chiral centers make it a candidate for interactions with biological membranes and proteins.
Medicine
In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to interact with lipid membranes could make it useful for delivering hydrophobic drugs.
Industry
In industry, this compound is explored for its potential use as a lubricant or surfactant. Its long hydrocarbon chains provide excellent lubrication properties, while its ester functional group can interact with various surfaces.
Mechanism of Action
The mechanism by which [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate exerts its effects is primarily through its interactions with lipid membranes. The long hydrocarbon chains allow it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate
- [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] dodecanoate
Uniqueness
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is unique due to its specific combination of chiral centers and long hydrocarbon chains. This gives it distinct physical and chemical properties compared to similar compounds. For example, its longer hydrocarbon chain compared to [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate provides it with higher hydrophobicity and different interaction profiles with lipid membranes.
Properties
Molecular Formula |
C42H84O2 |
|---|---|
Molecular Weight |
621.1 g/mol |
IUPAC Name |
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate |
InChI |
InChI=1S/C42H84O2/c1-7-13-15-16-17-18-19-20-21-22-23-24-25-26-28-35-42(43)44-37-36-41(39(12-6)33-27-14-8-2)40(31-10-4)34-29-32-38(11-5)30-9-3/h38-41H,7-37H2,1-6H3/t38-,39+,40+,41+/m1/s1 |
InChI Key |
ZOCUBYMFUKYASF-NSSKNNNCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H]([C@@H](CC)CCCCC)[C@@H](CCC)CCC[C@H](CC)CCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C(CC)CCCCC)C(CCC)CCCC(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


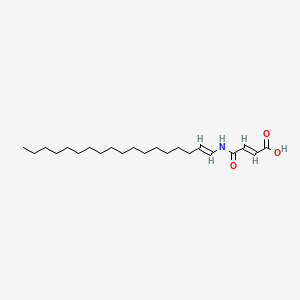

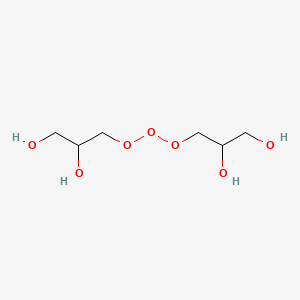
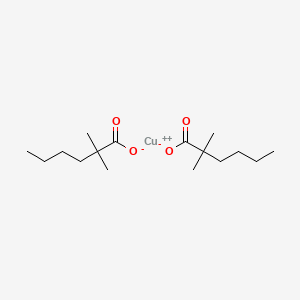

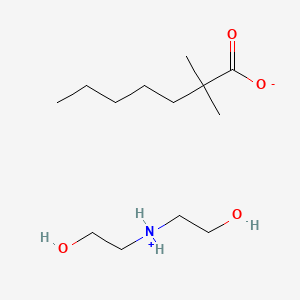
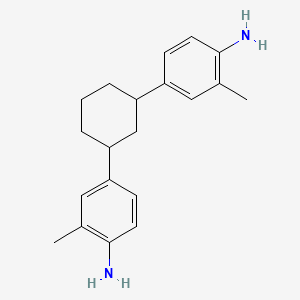

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

